molecular formula C20H19NO3 B11384519 N-(2,4-dimethylphenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

N-(2,4-dimethylphenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11384519
M. Wt: 321.4 g/mol
InChI Key: OJYSIJNUFJGJCP-UHFFFAOYSA-N
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Description

“N-(2,4-dimethylphenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide” is a mouthful, but its chemical structure holds promise. Let’s break it down:

    Chemical Formula: CHNO

    IUPAC Name: this compound

This compound belongs to the class of chromene derivatives, which exhibit diverse biological activities. Its unique structure combines a chromene ring with an amide functional group, making it intriguing for scientific exploration.

Preparation Methods

Synthetic Routes::

    Condensation Reaction:

Reaction Conditions::
  • Temperature: Typically conducted at elevated temperatures (around 100–150°C).
  • Solvents: Ethanol, methanol, or other polar solvents.
  • Catalysts: Basic catalysts facilitate the condensation reaction.
Industrial Production::
  • While not widely produced industrially, research laboratories synthesize this compound for further investigation.

Chemical Reactions Analysis

“N-(2,4-dimethylphenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide” participates in various reactions:

    Oxidation: Undergoes oxidation with reagents like potassium permanganate or chromic acid.

    Reduction: Can be reduced using hydrogen gas and a metal catalyst (e.g., palladium on carbon).

    Substitution: Reacts with nucleophiles (e.g., amines) to form substituted derivatives.

Major Products:

  • Oxidation: Forms the corresponding carboxylic acid.
  • Reduction: Yields the reduced amine derivative.
  • Substitution: Produces various N-substituted analogs.

Scientific Research Applications

Chemistry::

    Medicinal Chemistry: Researchers explore its potential as a lead compound for drug development.

    Organic Synthesis: Used as a building block for more complex molecules.

Biology and Medicine::

    Anticancer Properties: Investigated for its cytotoxic effects against cancer cells.

    Anti-inflammatory Activity: May modulate inflammatory pathways.

    Antioxidant Effects: Could protect against oxidative stress.

Industry::

    Dye Synthesis: Chromene derivatives find applications in dye production.

Mechanism of Action

    Molecular Targets: Interacts with specific cellular proteins or enzymes.

    Pathways: Modulates signaling pathways related to cell growth, inflammation, or oxidative stress.

Comparison with Similar Compounds

    Uniqueness: Its chromene-amide hybrid structure sets it apart.

    Similar Compounds: Related compounds include other chromenes, benzamides, and amides.

Properties

Molecular Formula

C20H19NO3

Molecular Weight

321.4 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-7,8-dimethyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C20H19NO3/c1-11-5-8-16(13(3)9-11)21-20(23)18-10-17(22)15-7-6-12(2)14(4)19(15)24-18/h5-10H,1-4H3,(H,21,23)

InChI Key

OJYSIJNUFJGJCP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC(=O)C3=C(O2)C(=C(C=C3)C)C)C

Origin of Product

United States

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